molecular formula C13H20BNO2 B111810 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 138500-88-6

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B111810
CAS No.: 138500-88-6
M. Wt: 233.12 g/mol
InChI Key: FPUVAGQUKWMDKN-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS 138500-88-6) is a high-purity, dual-functional boronic ester derivative essential for advanced research. This compound features a pinacol-protected boronic acid group and a primary amine moiety, making it a versatile building block in medicinal chemistry and drug discovery . Its primary research application is as a key precursor in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing biaryl scaffolds found in many pharmaceutical candidates and organic materials . Furthermore, the reactive amine group allows this compound to serve as a critical building block in the study and synthesis of peptoids (oligo-N-substituted glycines), which are protease-resistant biomimetics with potential as therapeutic agents . Researchers also value its utility in multicomponent reactions, such as the Ugi reaction, for generating molecular diversity . The pinacol ester group enhances the stability of the boronic acid functionality, facilitating handling and storage. This product is supplied with comprehensive analytical data and is intended for research purposes only. It is strictly not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with standard precautions for air- and moisture-sensitive compounds. Store in a cool, dark place under an inert atmosphere (recommended 2-8°C) .

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUVAGQUKWMDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138500-88-6
Record name 4-Aminomethylphenylboronic acid pinacol ester
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Preparation Methods

Boronic Ester Formation via Palladium-Catalyzed Cross-Coupling

A widely adopted route involves the Miyaura borylation of halogenated precursors. For example, 3-bromo-4-methylbenzylamine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a base:

3-Bromo-4-methylbenzylamine+B2pin2Pd(dppf)Cl2,KOAc(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine\text{3-Bromo-4-methylbenzylamine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{this compound}

Key Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (1–5 mol%)

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Duration: 12–24 hours

Yield: 70–85% after purification by column chromatography.

Challenges and Optimization:

  • Amine Protection: The primary amine group requires protection (e.g., as a tert-butyl carbamate) to prevent side reactions during coupling. Deprotection with HCl in dioxane restores the amine.

  • Oxygen Sensitivity: Reactions must be conducted under inert atmosphere (N2_2 or Ar) to prevent boronic ester oxidation.

Reductive Amination of Boronic Acid Derivatives

An alternative approach employs reductive amination of 4-boronoacetophenone pinacol ester with ammonia or ammonium acetate:

4-Boronoacetophenone pinacol ester+NH3NaBH4,MeOHThis compound\text{4-Boronoacetophenone pinacol ester} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{this compound}

Reaction Parameters:

  • Reducing Agent: Sodium borohydride (NaBH4_4) or cyanoborohydride (NaBH3_3CN)

  • Solvent: Methanol or ethanol

  • Temperature: 0–25°C

  • Duration: 4–8 hours

Yield: 60–75% after recrystallization from ethyl acetate/hexane.

Industrial-Scale Production

The process outlined by Xue et al. (2014) demonstrates scalability for related boronic esters:

Key Steps:

  • Nitro Reduction: Start with 4-nitrobenzeneboronic acid pinacol ester , reduce nitro to amine using H2_2/Pd-C or NaBH4_4.

  • Purification: Crystallization from ethanol/water (9:1) achieves >99% purity.

Advantages:

  • Avoids toxic hydrazine.

  • Yields ≥90% on multi-kilogram scale.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Miyaura Borylation70–85%>95%High$$$
Reductive Amination60–75%90–95%Moderate$$
Direct Amination87%>98%Low$$$$
Industrial Nitro Reduction≥90%>99%High$$

Trade-offs:

  • Miyaura Borylation: Preferred for scalability but requires specialized catalysts.

  • Direct Amination: High purity but limited to small-scale synthesis due to hydrazine use.

Challenges and Mitigation Strategies

  • Boronic Ester Hydrolysis: Moisture-sensitive intermediates necessitate anhydrous conditions. Storage under N2_2 with molecular sieves extends shelf life.

  • Amine Oxidation: Antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% prevent degradation during storage.

  • Purification Complexity: HPLC or silica gel chromatography resolves co-eluting byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst and a base.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

    Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Organoboron Compounds: Resulting from hydroboration reactions.

    Phenols: Produced via oxidation of the boronic ester group.

Scientific Research Applications

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides to form biaryl compounds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, ensuring efficient coupling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Halogenated analogs exhibit modified electronic and steric properties, influencing reactivity and physical characteristics. Key examples include:

a. [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)
  • Substituents : Fluorine at position 3, boronate at position 3.
  • Properties : Melting point 62°C, 98% yield.
  • ¹¹B-NMR : 30.12 ppm (CD₃OD), consistent with boronate stability.
  • Applications : Enhanced electron-withdrawing effects improve cross-coupling efficiency in electron-rich systems .
b. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4d)
  • Substituents : Chlorine at position 3, boronate at position 4.
  • Properties : Melting point 56°C, lower yield (36%) due to steric hindrance.
  • ¹¹B-NMR : 30.45 ppm (CD₃OD).
  • Applications : Chlorine’s inductive effect stabilizes intermediates in palladium-catalyzed reactions .
c. [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
  • Substituents : Fluorine at position 3, boronate at position 4.
  • Properties : Melting point 52°C, 66% yield.
  • ¹³C-NMR : 167.24 ppm (C-F coupling, J = 252.2 Hz).
  • Applications : Meta-fluorine substitution directs regioselectivity in electrophilic aromatic substitutions .

Hydroxyl-Substituted Analogs

Replacing the amine with a hydroxyl group alters polarity and hydrogen-bonding capacity:

a. [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a)
  • Substituents : Hydroxyl (-OH) instead of -NH₂.
  • Synthesis : Sodium borohydride reduction of formyl precursors (86% yield).
  • Applications : Intermediate for esterification or etherification; lower nucleophilicity compared to the amine derivative .

N-Substituted Amine Derivatives

Modification of the amine group enhances solubility or introduces new reactive sites:

a. N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
  • Substituents : Dimethylamine (-N(CH₃)₂) and hydrochloride salt.
  • Properties : Improved water solubility due to quaternization.
  • Applications : Pharmaceutical intermediates; cationic surfactants in micellar catalysis .
b. 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
  • Substituents : Methylamine (-NHCH₃) and ortho-fluoro group.
  • Properties : CAS 2096334-69-7; used in fluorinated drug candidates.
  • Applications : Bioactive molecule synthesis targeting kinase inhibition .

Extended Aromatic Systems

Incorporation into larger π-systems modifies electronic properties for materials science:

a. N-Methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1)
  • Structure : Pyrene-appended boronate with tertiary amine.
  • Formula: C₃₁H₃₂BNO₂.
  • Applications : Fluorescent sensors for lactate detection via quantum capacitance modulation .
b. Tetrakis[(4-dihydroxyboryl)phenyl]silane
  • Structure : Tetraphenylsilane core with four boronate groups.
  • Applications: Monomer for covalent organic frameworks (COFs) with high surface area .

Comparative Data Table

Compound Name Substituent(s) m.p. (°C) Yield (%) ¹¹B-NMR (ppm) Key Applications
Parent compound (CAS 629-061-7) -CH₂NH₂, -Bpin N/A N/A ~30 (est.) Cross-coupling, drug synthesis
4c (Fluoro) 3-F, 4-Bpin 62 98 30.12 Electron-deficient couplings
4d (Chloro) 3-Cl, 4-Bpin 56 36 30.45 Sterically hindered reactions
2a (Methanol) -CH₂OH, -Bpin 48–50 86 N/A Ester/ether precursors
N,N-Dimethyl derivative (HCl salt) -N(CH₃)₂·HCl, -Bpin N/A N/A N/A Water-soluble intermediates
Pyrene-derivative (V1) Pyrene, -Bpin N/A N/A N/A Electrochemical sensors

Key Research Findings

Halogen Effects : Fluorine and chlorine substituents lower LUMO energy, enhancing Suzuki coupling rates with electron-rich aryl halides .

Amine vs.

N-Substitution : Quaternized amines (e.g., hydrochloride salts) improve solubility in polar solvents, critical for biomedical applications .

Extended π-Systems : Pyrene- and terpyridine-linked derivatives exhibit tunable optoelectronic properties for OLEDs and sensors .

Biological Activity

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine , also known by its CAS number 302348-51-2 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of approximately 234.10 g/mol . The structure features a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉BO₃
Molecular Weight234.10 g/mol
Melting Point77°C
Purity≥98.0% (GC,T)

Biological Activity Overview

The biological activity of the compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. Research highlights several key areas:

1. Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, modifications in the structural components can enhance aqueous solubility and metabolic stability while maintaining efficacy against malaria parasites such as Plasmodium falciparum .

2. GSK-3β Inhibition
Inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β) are critical for various therapeutic applications. Compounds derived from similar scaffolds have shown promising inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to 1314 nM , indicating that structural modifications can lead to potent inhibitors .

3. Cytotoxicity Studies
Cytotoxicity assessments in cell lines such as HT-22 and BV-2 have demonstrated that certain derivatives of this compound can exert significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can modulate the cytotoxic profile .

Case Studies

Several case studies have been documented regarding the biological implications of this compound:

Case Study 1: Antimalarial Efficacy

A study focused on optimizing dihydroquinazolinone derivatives reported that incorporating polar functionalities improved solubility and stability without sacrificing antiparasitic activity. The lead compound showed a 30% reduction in parasitemia in a P. berghei mouse model at a dosage of 40 mg/kg .

Case Study 2: GSK-3β Inhibition

In another investigation into GSK-3β inhibitors, a compound structurally related to this compound exhibited an IC50 value of 8 nM , demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease where GSK-3β plays a pivotal role .

Q & A

Q. What are the optimal synthetic routes for (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key intermediates like boronic esters or aryl halides are coupled using triphenylphosphine ligands and Pd(PPh₃)₄ catalysts . Yield optimization depends on:

  • Temperature : Reactions at 80–100°C improve coupling efficiency.
  • Solvent system : Toluene/ethanol mixtures (3:1) minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) achieves >95% purity .

Q. How can structural characterization resolve ambiguities in spectroscopic data for this compound?

Confirmation of structure requires:

  • ¹H/¹³C NMR : Peaks at δ 1.3 ppm (tetramethyl groups) and δ 7.2–7.8 ppm (aromatic protons) validate the dioxaborolane and phenyl groups .
  • Mass spectrometry (MS) : A molecular ion peak at m/z 297 [M+H]⁺ confirms the molecular formula C₁₃H₁₈BNO₂ .
  • Elemental analysis : Discrepancies >0.3% in C/H/N ratios suggest impurities requiring recrystallization .

Q. What strategies mitigate instability during storage or handling?

  • Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester .
  • Solubility : Use anhydrous DMSO or THF to avoid decomposition; solubility in water is <0.1 mg/mL .

Advanced Research Questions

Q. How do electronic effects of the dioxaborolane group influence reactivity in cross-coupling reactions?

The electron-deficient boron center enhances electrophilic substitution, enabling regioselective coupling with aryl halides. Computational studies (DFT) show a 0.5 eV reduction in activation energy compared to non-boron analogs . Experimental validation via Hammett plots (σ⁺ = +0.78) confirms para-directing behavior .

Q. What methodologies reconcile contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) arise from:

  • Solvent effects : DMSO concentrations >1% reduce bioactivity .
  • Assay type : Radioligand binding vs. cell viability assays yield divergent results due to off-target interactions .
  • Structural analogs : Substitution at the methanamine group (e.g., hydrochloride salts) alters binding kinetics .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : The boronate ester interacts with serine residues (e.g., Ser536 in TNF-α) via hydrogen bonding (ΔG = –8.2 kcal/mol) .
  • MD simulations : Stability of ligand-protein complexes over 50 ns correlates with experimental IC₅₀ values (R² = 0.89) .

Q. What analytical techniques differentiate this compound from structurally similar boronate esters?

Parameter This Compound Closest Analog (CAS 14089744)
Retention time (HPLC) 8.2 min7.9 min
LogP 2.1 ± 0.21.8 ± 0.3
¹¹B NMR shift 29.5 ppm28.7 ppm
Differences arise from the methanamine group’s electron-donating effects .

Methodological Notes

  • Suzuki-Miyaura protocol : Use 5 mol% Pd catalyst and 2 eq. K₂CO₃ for >80% yield .
  • Stability testing : Monitor decomposition via TLC (Rf = 0.4 in hexane/EtOAc) weekly .
  • Bioactivity assays : Pre-equilibrate compounds in assay buffer for 30 min to avoid solvent artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

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